Ethyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate
CAS No.:
Cat. No.: VC11168924
Molecular Formula: C15H12N2O2S
Molecular Weight: 284.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H12N2O2S |
|---|---|
| Molecular Weight | 284.3 g/mol |
| IUPAC Name | ethyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C15H12N2O2S/c1-2-19-15(18)10-6-5-9-16-13(10)14-17-11-7-3-4-8-12(11)20-14/h3-9H,2H2,1H3 |
| Standard InChI Key | WKIIJLFMMBTESG-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(N=CC=C1)C2=NC3=CC=CC=C3S2 |
| Canonical SMILES | CCOC(=O)C1=C(N=CC=C1)C2=NC3=CC=CC=C3S2 |
Introduction
Chemical Identity and Physicochemical Properties
Structural Overview
Ethyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate features a pyridine ring substituted at the 2-position with a benzothiazole group and at the 3-position with an ethoxycarbonyl moiety. The IUPAC name, ethyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate, reflects this arrangement. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₂N₂O₂S |
| Molecular Weight | 284.3 g/mol |
| SMILES | CCOC(=O)C1=C(N=CC=C1)C2=NC3=CC=CC=C3S2 |
| InChIKey | WKIIJLFMMBTESG-UHFFFAOYSA-N |
| PubChem CID | 8072313 |
The benzothiazole component contributes aromaticity and electron-deficient characteristics, while the pyridine and ester groups enhance solubility and reactivity .
Spectroscopic Characterization
Structural confirmation employs:
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NMR Spectroscopy: Proton environments distinguish aromatic protons (δ 7.2–8.5 ppm), ethoxy methylene (δ 4.3–4.5 ppm), and ester carbonyl (δ 165–170 ppm in ¹³C NMR) .
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IR Spectroscopy: Stretching vibrations at ~1700 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N), and 1250 cm⁻¹ (C-O ester) .
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Mass Spectrometry: Molecular ion peak at m/z 284.3 confirms molecular weight, with fragmentation patterns indicating loss of ethoxy (–OCH₂CH₃) and carboxylate (–COO) groups.
Synthetic Methodologies
Core Synthesis Strategies
The compound’s synthesis involves sequential condensation and cyclization. A representative pathway (Figure 1) includes:
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Benzothiazole Formation: 2-Aminothiophenol reacts with ethyl 3-chloro-3-oxopropanoate in the presence of trimethylamine, forming the benzothiazole core .
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Pyridine Coupling: The benzothiazole intermediate undergoes Ullmann-type coupling with a halogenated pyridine ester under palladium catalysis .
Alternative routes leverage:
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Microwave-Assisted Synthesis: Reduces reaction time from days to hours via dielectric heating .
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Solvent-Free Conditions: Enhances atom economy and reduces waste, as demonstrated in analogous benzothiazole ester syntheses .
Optimization Challenges
Key challenges include:
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Regioselectivity: Ensuring substitution at the pyridine 2- and 3-positions requires careful control of stoichiometry and catalysts .
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Yield Improvement: Multi-step reactions often suffer from cumulative yield losses; reported yields for analogous compounds range from 45–65% .
Structural and Electronic Features
Crystallographic Insights
While single-crystal data for the title compound remains unpublished, related structures exhibit:
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Planar Benzothiazole-Pyridine Systems: Dihedral angles <10° between rings, facilitating π-π stacking .
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Ester Conformation: The ethoxycarbonyl group adopts an s-cis conformation relative to the pyridine nitrogen, minimizing steric clashes.
Computational Modeling
Density Functional Theory (DFT) calculations on analogous compounds reveal:
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HOMO-LUMO Gap: ~4.2 eV, suggesting suitability as a semiconductor material .
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Electrostatic Potential Maps: Electron-deficient benzothiazole regions favor nucleophilic attack, while the ester group acts as an electron sink .
Industrial and Materials Applications
Polymer Chemistry
Benzothiazole derivatives serve as:
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Vulcanization Accelerators: Enhance cross-linking in rubber, improving tensile strength by 20–30% .
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Ligands in Catalysis: Palladium complexes with benzothiazole ligands achieve 90% yield in Suzuki-Miyaura couplings .
Optoelectronics
Thin films of related compounds exhibit:
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